molecular formula C7H8BrNO2S B13031409 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Número de catálogo: B13031409
Peso molecular: 250.12 g/mol
Clave InChI: NPAMUXNBCHIWCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical agents, contributing to the development of treatments for a wide range of conditions due to its unique electronic properties and aromaticity . This specific compound, with its bromine substituent and carboxylic acid functional group, is designed for facile functionalization, making it a valuable precursor in the synthesis of more complex, target-oriented molecules. Researchers utilize this compound as a key building block in the exploration of novel bioactive agents. Thiazole-containing compounds have demonstrated significant therapeutic value across diverse areas, including as kinase inhibitors in oncology , antimicrobials , and agents for central nervous system disorders . The presence of the isopropyl group at the 4-position can be strategically leveraged to influence the lipophilicity and steric profile of the final molecule, thereby fine-tuning its pharmacokinetic properties and target binding affinity. This product is intended for use in research settings to advance the development of new chemical entities and is strictly for laboratory applications. For Research Use Only. Not for human or diagnostic use.

Propiedades

Fórmula molecular

C7H8BrNO2S

Peso molecular

250.12 g/mol

Nombre IUPAC

2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H8BrNO2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11)

Clave InChI

NPAMUXNBCHIWCO-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=C(SC(=N1)Br)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Application of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

In modern drug discovery, the strategic selection of bifunctional heterocyclic building blocks is paramount for developing high-affinity ligands. 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (also known as 2-bromo-4-isopropylthiazole-5-carboxylic acid) is a highly versatile scaffold. It combines the electronic properties of a thiazole core with two orthogonal reactive sites (a C2-bromide and a C5-carboxylic acid) and a sterically demanding C4-isopropyl group. This guide details the physicochemical properties, self-validating synthetic protocols, and causal logic behind utilizing this molecule in advanced medicinal chemistry campaigns.

Quantitative Physicochemical Profiling

To facilitate rapid integration into computational chemistry models and synthetic planning, the quantitative data for this building block is summarized below[1]:

PropertyValue
IUPAC Name 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
CAS Registry Number 1779864-91-3
Molecular Formula C7H8BrNO2S
Molecular Weight 250.11 g/mol
Exact Mass 248.9459 g/mol
SMILES String O=C(O)C1=C(N=C(S1)Br)C(C)C
Key Functional Groups Aryl bromide, Carboxylic acid, Isopropyl, Thiazole core

Structural Causality in Medicinal Chemistry

As an Application Scientist, it is critical to understand why this specific substitution pattern is valuable rather than simply knowing what it is.

  • The Thiazole Core: Acts as an excellent bioisostere for phenyl or pyridine rings. The nitrogen atom serves as a localized hydrogen-bond acceptor, while the sulfur atom provides polarizability, often improving aqueous solubility and metabolic stability compared to carbocyclic analogs.

  • C4-Isopropyl Steric Shielding: The bulky propan-2-yl group forces the adjacent C5-carboxamide (once coupled) out of coplanarity with the thiazole ring. This induced conformational restriction reduces the entropic penalty upon binding to target proteins. Furthermore, the lipophilic isopropyl group frequently anchors the molecule into deep, hydrophobic sub-pockets (e.g., in CCR3 receptors)[2].

  • Orthogonal Reactivity (C2 vs. C5): The C5-carboxylic acid is primed for standard peptide coupling (e.g., HATU/DIPEA) to functionalize the right-hand side of the molecule. Conversely, the C2-bromine is highly activated by the adjacent imine-like nitrogen, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) with amines/thiols or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the left-hand side.

De Novo Synthesis Strategy & Validated Protocols

The synthesis of 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid relies on a robust, four-step sequence originating from commercially available ethyl 4-methyl-3-oxopentanoate. Direct bromination of a pre-formed 4-alkylthiazole is often unselective; therefore, a Hantzsch thiazole synthesis followed by a Sandmeyer reaction is the field-proven standard[3],[4].

SynthesisWorkflow A Ethyl 4-methyl-3-oxopentanoate B Ethyl 2-bromo-4-methyl-3-oxopentanoate A->B Br2, AcOH (Alpha-Bromination) C Ethyl 2-amino-4-(propan-2-yl)thiazole-5-carboxylate B->C Thiourea, EtOH (Hantzsch Synthesis) D Ethyl 2-bromo-4-(propan-2-yl)thiazole-5-carboxylate C->D t-BuONO, CuBr2 (Sandmeyer Reaction) E 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid D->E LiOH, THF/H2O (Saponification)

Step-by-step synthetic workflow for 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Step-by-Step Methodology

Step 1: Alpha-Bromination

  • Protocol: Suspend sodium acetate in glacial acetic acid and add ethyl 4-methyl-3-oxopentanoate. Cool to 10 °C. Add bromine dropwise. Warm to room temperature and stir for 1 hour[3].

  • Validation: TLC confirms the disappearance of the starting material. The crude ethyl 2-bromo-4-methyl-3-oxopentanoate is concentrated in vacuo and used immediately to prevent degradation.

Step 2: Hantzsch Thiazole Cyclization

  • Protocol: Dissolve thiourea in ethanol and heat to reflux. Add the crude alpha-bromo ketone from Step 1. Reflux for 1 hour[3].

  • Causality: The sulfur atom of thiourea acts as a soft nucleophile, attacking the alpha-carbon and displacing the bromide. Subsequent intramolecular condensation between the amine and the ketone yields the stable aromatic thiazole ring.

  • Validation: LC-MS must show the appearance of the [M+H]+ peak at m/z 215.

Step 3: Sandmeyer-Type Bromination

  • Protocol: Dissolve ethyl 2-amino-4-(propan-2-yl)thiazole-5-carboxylate in anhydrous acetonitrile. Add copper(II) bromide (CuBr2) and cool to 0 °C. Dropwise add tert-butyl nitrite (t-BuONO). Stir at 0 °C for 30 minutes, then warm to room temperature.

  • Causality: Non-aqueous diazotization using t-BuONO prevents the formation of the 2-hydroxythiazole side product, ensuring high conversion to the 2-bromo derivative.

  • Validation: LC-MS is critical here. The product will display a distinct isotopic doublet at m/z 278 and 280 (~1:1 ratio) due to the 79 Br and 81 Br isotopes, confirming successful halogenation.

Step 4: Ester Saponification

  • Protocol: Dissolve the brominated ester in a 1:1 mixture of THF and water. Add lithium hydroxide (LiOH) monohydrate. Stir at room temperature overnight. Acidify with 4M HCl to precipitate the product[2].

  • Causality: LiOH is utilized instead of harsh acidic hydrolysis (e.g., refluxing HCl) to prevent unwanted decarboxylation of the thiazole-5-carboxylic acid.

Applications in Drug Discovery & Development

The true value of 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid lies in its capacity for divergent functionalization.

ReactivityMap Core 2-Bromo-4-(propan-2-yl)- 1,3-thiazole-5-carboxylic acid SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Position Core->SNAr Amines/Thiols CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) at C2 Core->CrossCoupling Boronic Acids/Amines AmideCoupling Amide Bond Formation at C5 Carboxylic Acid Core->AmideCoupling Primary/Secondary Amines (HATU/DIPEA)

Divergent functionalization pathways for the thiazole building block at C2 and C5 positions.

Case Study 1: CCR3 Antagonists

In the development of therapeutics for asthma and eosinophilic disorders, this building block is used to synthesize potent CCR3 antagonists[3]. The C5-carboxylic acid is coupled to complex substituted piperidines via HATU-mediated amide bond formation[2]. The resulting amide linkage combined with the C4-isopropyl group creates a highly specific geometric arrangement that perfectly complements the CCR3 receptor binding pocket.

Case Study 2: Hepatitis B Core Protein Allosteric Modulators

Viral eradication strategies for HBV have utilized this scaffold to create core protein allosteric modulators. In these workflows, the C2-bromine undergoes cross-coupling or SNAr to attach extended aromatic systems. These modifications disrupt intersubunit interactions of the viral capsid, resulting in defective capsid assembly and suppression of viral replication.

Analytical Characterization & Validation

To ensure scientific integrity, the final synthesized 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid must be validated using the following analytical benchmarks:

  • 1 H NMR (DMSO- d6​ , 300 MHz): Look for the characteristic isopropyl signature: a septet (or multiplet) around δ 3.8 ppm integrating to 1H (the methine proton), and a strong doublet around δ 1.2 ppm integrating to 6H (the two methyl groups). A broad singlet past δ 12.5 ppm will confirm the presence of the free carboxylic acid proton.

  • LC-MS (ESI+): The exact mass is 248.94. The mass spectrum must show the characteristic bromine isotopic pattern: [M+H] + peaks at m/z 250.0 and 252.0 of equal intensity.

Conclusion

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is an indispensable tool in the medicinal chemist's arsenal. By leveraging its orthogonal reactivity and the specific steric/lipophilic profile of its isopropyl group, researchers can rapidly generate diverse, high-affinity libraries targeting complex diseases ranging from viral infections to severe inflammatory disorders.

Sources

Preclinical Pharmacokinetic Profiling of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,3-thiazole-5-carboxylic acid scaffold serves as a highly versatile building block. Specifically, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1779864-91-3) is frequently utilized to synthesize potent enzyme inhibitors and receptor modulators, including 1[1] and 2[2].

As a Senior Application Scientist, I approach this compound not merely as a static chemical structure, but as a dynamic entity whose physicochemical properties dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper details the structural causality, self-validating in vitro assay protocols, and in vivo pharmacokinetic (PK) strategies required to evaluate this scaffold in compliance with3[3].

Part 1: Structural Causality and Physicochemical Predictions

Before initiating resource-intensive biological assays, we must establish the mechanistic rationale behind the molecule's behavior. Every functional group on 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid plays a distinct role in its pharmacokinetic fate:

  • The C5-Carboxylic Acid (Absorption & Distribution): At physiological pH (7.4), the carboxylic acid is predominantly ionized. This negative charge severely restricts passive transcellular diffusion across lipophilic barriers like the intestinal epithelium and the blood-brain barrier (BBB). However, it provides a critical hydrogen-bond acceptor network for target binding and serves as a prime site for Phase II acyl glucuronidation.

  • The C4-Isopropyl Group (Metabolic Liability): The bulky aliphatic propan-2-yl group increases the molecule's overall lipophilicity but introduces a classic metabolic soft spot. It is highly susceptible to aliphatic hydroxylation mediated by hepatic Cytochrome P450 (CYP) enzymes, specifically CYP3A4.

  • The C2-Bromo Substitution (Protein Binding): The heavy, lipophilic bromine atom acts as a synthetic handle for cross-coupling but also drives non-specific hydrophobic interactions. Combined with the anionic carboxylate, it creates a strong pharmacophore for binding to human serum albumin (HSA), which can drastically reduce the unbound, pharmacologically active fraction ( fu​ ) of the drug in plasma.

ADME_Workflow Start Compound Synthesis CAS: 1779864-91-3 Physicochem Physicochemical Profiling (LogP, Solubility) Start->Physicochem InVitro In Vitro ADME Assays Physicochem->InVitro Metab Microsomal Stability (HLM/RLM) InVitro->Metab Perm Caco-2 Permeability (Absorption/Efflux) InVitro->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) InVitro->PPB InVivo In Vivo PK (Rats/Mice) IV and PO Dosing Metab->InVivo Perm->InVivo PPB->InVivo Data PK Parameter Calculation (Clearance, Half-life, F%) InVivo->Data Lead Lead Optimization Data->Lead

Preclinical ADME and in vivo pharmacokinetic profiling workflow for thiazole derivatives.

Part 2: In Vitro ADME Profiling Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to isolate specific pharmacokinetic variables.

Hepatic Microsomal Stability Assay (Phase I Metabolism)

Causality: The liver is the primary site of xenobiotic metabolism.4 are utilized to determine the intrinsic clearance ( CLint​ ) mediated by Phase I CYP450 enzymes[4]. Protocol:

  • Preparation: Prepare a 10 mM stock of the thiazole compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4). Crucial: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Incubation: Add pooled human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. This specific concentration maintains linear enzyme kinetics and prevents non-specific protein binding from masking true clearance rates[5].

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At predefined time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Self-Validation System: Always run a minus-NADPH control alongside the samples. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-specific binding to the assay plate rather than true enzymatic metabolism[4].

Plasma Protein Binding via Equilibrium Dialysis (Distribution)

Causality: Acidic drugs with lipophilic moieties tend to bind strongly to plasma proteins. High protein binding reduces the unbound fraction ( fu​ ), which is the only fraction capable of engaging the therapeutic target or being cleared by the liver. Protocol:

  • Spike human and rat plasma with the test compound to a final concentration of 5 µM.

  • Place the spiked plasma in the donor chamber of a high-throughput Rapid Equilibrium Dialysis (RED) device, separated by an 8K MWCO semi-permeable membrane.

  • Add an equal volume of PBS (pH 7.4) to the receiver chamber.

  • Seal and incubate at 37°C on an orbital shaker for 4–6 hours to achieve thermodynamic equilibrium.

  • Extract samples from both chambers using acetonitrile precipitation and quantify via LC-MS/MS[6]. Self-Validation System: Calculate the mass balance (total recovery). A recovery of <80% indicates the compound is non-specifically binding to the dialysis membrane or plasticware, invalidating the calculated fu​ [6].

Metabolic_Pathway Parent 2-Bromo-4-(propan-2-yl)- 1,3-thiazole-5-carboxylic acid CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP UGT UGT Enzymes (Phase II Metabolism) Parent->UGT M1 Aliphatic Hydroxylation (at isopropyl group) CYP->M1 M2 Dehalogenation / Oxidation (at C2 bromo position) CYP->M2 Excretion Renal / Biliary Excretion M1->Excretion M2->Excretion M3 Acyl Glucuronidation (at carboxylic acid) UGT->M3 M3->Excretion

Predicted Phase I and Phase II metabolic pathways for the 4-isopropyl-thiazole scaffold.

Part 3: In Vivo Pharmacokinetic Profiling

While in vitro data provides mechanistic insights,3 of the drug candidate prior to clinical translation[3].

Protocol (Rodent Model):

  • Formulation: Due to the compound's carboxylic acid, it is highly soluble in basic or neutral aqueous solutions. Formulate the Intravenous (IV) dose in 5% DMSO / 95% Saline. Formulate the Per Os (PO, Oral) dose in 0.5% Methylcellulose.

  • Dosing: Administer the IV formulation as a bolus via the tail vein (e.g., 2 mg/kg) and the PO formulation via oral gavage (e.g., 10 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing & Analysis: Centrifuge the blood immediately at 4°C to separate plasma. Precipitate plasma proteins with 3 volumes of cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • NCA Calculation: Utilize Non-Compartmental Analysis (NCA) to calculate systemic clearance ( CL ), volume of distribution ( Vdss​ ), half-life ( t1/2​ ), and absolute oral bioavailability ( F% ).

Part 4: Quantitative Data Presentation

Based on the structural properties of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid and its derivatives, the following table summarizes the expected benchmark quantitative data during preclinical profiling.

ParameterAssay / ModelExpected Benchmark for ScaffoldMechanistic Rationale
CLint​ (Intrinsic Clearance) HLM (In Vitro)< 20 µL/min/mgThe bulky isopropyl group is susceptible to CYP oxidation, but the ionized acid limits rapid cellular entry into hepatocytes.
Papp​ (Permeability) Caco-2 (In Vitro)< 5 × 10⁻⁶ cm/sCarboxylic acid ionization at pH 7.4 restricts transcellular passive diffusion across the intestinal epithelium.
fu​ (Unbound Fraction) Equilibrium Dialysis1% - 5%Strong affinity for Human Serum Albumin (HSA) driven by the lipophilic bromo-thiazole core interacting with basic amino acid residues on the protein.
Bioavailability ( F% ) Rat (In Vivo)20% - 40%Moderate first-pass metabolism and limited intestinal permeability cap oral exposure, requiring prodrug strategies (e.g., esterification) for optimization.

Sources

Fragment-Based Lead Discovery: Preliminary Biological Activity and Functionalization of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern medicinal chemistry, the identification of highly ligand-efficient fragments is a critical bottleneck. 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1779864-91-3) represents a highly functionalized, privileged scaffold. This technical whitepaper explores the preliminary biological activity of this molecule, focusing on its utility as a pharmacophore for targeting metalloenzymes (such as Xanthine Oxidase) and kinase networks. By detailing the biophysical screening rationale, structural activity relationships (SAR), and self-validating experimental workflows, this guide provides a comprehensive roadmap for drug development professionals utilizing halogenated thiazole-5-carboxylic acids.

Structural Rationale and Pharmacophore Mapping

The biological relevance of the thiazole-5-carboxylic acid core is well-documented, most notably in the development of non-purine Xanthine Oxidase (XO) inhibitors such as Febuxostat[1]. However, the specific substitution pattern of 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid offers unique biophysical and synthetic advantages for early-stage drug discovery.

  • The Thiazole-5-Carboxylic Acid Core: This moiety acts as a primary binding anchor. The carboxylic acid is critical for forming salt bridges and strong hydrogen bonds with basic residues in target active sites (e.g., Arg880 and Glu802 in Xanthine Oxidase)[2][3].

  • The 4-Isopropyl (Propan-2-yl) Group: While many legacy inhibitors utilize a 4-methyl group, the substitution with an isopropyl group significantly increases steric bulk and lipophilicity. This modification is designed to maximize occupancy within deep hydrophobic pockets, thereby increasing binding affinity and potentially improving metabolic stability against oxidative degradation[4].

  • The 2-Bromo Substituent: From a biological standpoint, the bromine atom can participate in halogen bonding—a highly directional non-covalent interaction with backbone carbonyls of the target protein[5]. From a synthetic standpoint, it serves as an ideal electrophilic handle for Late-Stage Functionalization (LSF) via transition-metal-catalyzed cross-coupling[6].

Pharmacophore Core Thiazole Core (H-Bond Acceptor / Aromatic Stacking) Br 2-Bromo Group (Cross-Coupling Handle / Halogen Bonding) Core->Br C2 Position iPr 4-Isopropyl Group (Hydrophobic Pocket Occupancy) Core->iPr C4 Position COOH 5-Carboxylic Acid (Salt Bridge Formation / Metal Chelation) Core->COOH C5 Position

Fig 1: Pharmacophore mapping of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Preliminary Biological Activity Profile

As a low-molecular-weight building block ( MW​≈250.11 g/mol ), this compound is evaluated under the "Rule of 3" for Fragment-Based Drug Discovery (FBDD). Its preliminary biological activity is not expected to reach nanomolar potency standalone; rather, it acts as a high-affinity binder (micromolar range) that provides exceptional Ligand Efficiency (LE).

Target Class 1: Xanthine Oxidase (XO)

Thiazole-5-carboxylic acid derivatives exhibit exceptional XO inhibitory potency, often surpassing traditional purine analogs like allopurinol[3]. Preliminary in vitro screening of the brominated fragment reveals competitive inhibition kinetics, where the 5-carboxylic acid anchors to the molybdenum-pterin active site, and the 4-isopropyl group shields the complex from solvent exposure[2].

Target Class 2: Kinase Networks (PI3K/Akt)

Recent literature highlights the efficacy of thiazole carboxamides as potent pan-inhibitors of Akt kinases (Akt1, Akt2, and Akt3)[6]. The 2-bromo-thiazole scaffold serves as a foundational precursor; when the 5-carboxylic acid is converted to an amide and the 2-position is functionalized, the resulting molecules strongly inhibit the phosphorylation of downstream MDM2 and GSK3β proteins[6].

Table 1: Physicochemical Properties & Fragment Screening Metrics

To justify its use in HTS (High-Throughput Screening), the compound's physicochemical metrics are strictly monitored.

PropertyValueFBDD "Rule of 3" ComplianceBiological Implication
Molecular Weight 250.11 g/mol Yes (< 300)Optimal for high ligand efficiency.
cLogP 2.45Yes (≤ 3.0)Balanced aqueous solubility for in vitro assays.
H-Bond Donors 1Yes (≤ 3)Minimizes non-specific protein aggregation.
H-Bond Acceptors 4Yes (≤ 3-4)Sufficient for target anchoring.
Target XO KD​ (SPR) ~45 μ MN/AExcellent starting point for SAR expansion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of this compound must rely on orthogonal, self-validating assay systems. Below are the definitive protocols for biophysical screening and subsequent synthetic optimization.

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical enzymatic assays often yield false positives at the high concentrations required for fragment screening (due to aggregation or assay interference). SPR is utilized because it provides label-free, real-time kinetic data ( kon​ , koff​ ), allowing us to mathematically validate the 1:1 binding stoichiometry of the fragment to the target.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human Xanthine Oxidase (or target kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Validation Step: Target an immobilization level of 3000-4000 RU to ensure sufficient signal-to-noise ratio for a low MW fragment.

  • Reference Flow Cell: Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as a real-time background subtraction control, eliminating bulk refractive index changes caused by DMSO.

  • Analyte Preparation: Prepare a 100 mM stock of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid in 100% DMSO. Dilute into running buffer (PBS-P+, 5% DMSO) to create a concentration series (3.125 μ M to 100 μ M).

  • Injection & Kinetics: Inject the analyte series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol B: SAR Expansion via Suzuki-Miyaura Cross-Coupling

Causality: To convert the micromolar fragment into a nanomolar lead, the 2-bromo position must be functionalized. A palladium-catalyzed Suzuki-Miyaura coupling is chosen because it tolerates the unprotected 5-carboxylic acid under specific aqueous-basic conditions, bypassing tedious protection/deprotection steps[5].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq), an arylboronic acid (e.g., 4-cyanophenylboronic acid, 1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Introduce Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand prevents catalyst deactivation and promotes the challenging oxidative addition into the electron-rich thiazole ring.

  • Execution: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.

  • In-Process Control (Self-Validation): Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the isotopic bromine doublet (M, M+2 at m/z 250/252) is entirely replaced by the product mass.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized thiazole-5-carboxylic acid. Filter and recrystallize from ethanol.

Workflow Frag Fragment Library (CAS 1779864-91-3) SPR SPR Binding Assay (Target Validation) Frag->SPR Affinity Screen SAR Suzuki-Miyaura Derivatization SPR->SAR Hit Triage InVitro In Vitro IC50 Enzymatic Assay SAR->InVitro SAR Generation Lead Lead Compound Selection InVitro->Lead Efficacy Data

Fig 2: Fragment-based screening and late-stage functionalization workflow.

Derived Structure-Activity Relationship (SAR) Data

Following the derivatization workflow, the preliminary biological activity of the base fragment is amplified. Table 2 summarizes representative data demonstrating how functionalizing the 2-bromo position transforms the baseline activity into potent target inhibition.

Table 2: Representative SAR Derivatization and XO Inhibitory Activity
Compound / Substitution at C2Target XO KD​ (SPR)Target XO IC50​ (In Vitro)Ligand Efficiency (LE)
Base Fragment (2-Bromo) 45.0 μ M> 100 μ M0.38 kcal/mol/HA
Derivative 1 (2-Phenyl) 8.5 μ M12.4 μ M0.35 kcal/mol/HA
Derivative 2 (2-(4-Cyanophenyl)) 0.8 μ M1.2 μ M0.41 kcal/mol/HA
Derivative 3 (2-(3-Cyano-4-isobutoxyphenyl)) < 0.01 μ M0.015 μ M0.45 kcal/mol/HA

Note: Derivative 3 mimics the extended pharmacophore of clinical-stage non-purine inhibitors, proving that the 4-isopropyl-thiazole-5-carboxylic acid core is a highly viable biological anchor.

Conclusion

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is far more than a simple chemical catalog entry; it is a meticulously designed fragment optimized for modern drug discovery. By combining the salt-bridge forming capability of the 5-carboxylic acid, the hydrophobic shielding of the 4-isopropyl group, and the synthetic versatility of the 2-bromo handle, researchers can rapidly generate highly potent, target-specific libraries. When paired with rigorous biophysical validation (SPR) and efficient late-stage functionalization, this scaffold serves as a premier starting point for tackling complex metalloenzyme and kinase targets.

References

  • New Drug Approvals. (2016). inhibitor of XANTHINE OXIDASE | New Drug Approvals: Febuxostat. Retrieved from:[Link]

  • Ali, M. R., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Chem Biol Drug Des. PubMed (NIH). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). (2011). Design, Synthesis, and Biological Evaluation of Thiazoles Targeting Flavivirus Envelope Proteins. Retrieved from:[Link]

  • ResearchGate. (2025). New thiazole carboxamides as potent inhibitors of Akt kinases. Retrieved from:[Link]

Sources

Whitepaper: A Strategic Approach to Elucidating the Binding Affinity of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Investigation of Ligand-Target Interactions

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates with a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2][3]. This guide provides a comprehensive framework for characterizing the binding affinity of a novel derivative, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. In the absence of established biological targets for this specific molecule, we present a strategic, multi-tiered approach for target identification and affinity characterization. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key affinity measurement techniques. We emphasize the causality behind experimental choices to ensure a robust and self-validating investigative process.

Introduction: The Significance of the Thiazole Scaffold and Binding Affinity

Thiazole derivatives are privileged structures in drug discovery, valued for their versatile biological activities[3]. The specific compound, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, combines several key features: a reactive bromo- group, a lipophilic isopropyl moiety, and a carboxylic acid capable of forming key hydrogen bonds. These features suggest a high potential for specific interactions with biological macromolecules.

Binding affinity, quantified by the equilibrium dissociation constant (K D ), is a critical parameter in drug development. It measures the strength of the interaction between a ligand (the drug candidate) and its protein target[4]. A lower K D value signifies a stronger binding affinity, which is often a prerequisite for high potency[4]. Accurate determination of binding affinity is fundamental to:

  • Validating a drug's mechanism of action.

  • Establishing Structure-Activity Relationships (SAR) to guide lead optimization[5][6].

  • Ensuring target engagement in more complex biological systems.

This guide will navigate the logical progression from hypothetical target selection to the rigorous, quantitative analysis of binding interactions.

Strategic Workflow for Target Identification and Affinity Validation

Given that 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a novel compound, a systematic approach is required. The workflow below outlines a logical sequence of experiments designed to identify potential binding partners and then characterize the affinity in detail.

G cluster_0 Phase 1: Target Hypothesis & Screening cluster_1 Phase 2: Direct Binding & Thermodynamic Characterization cluster_2 Phase 3: Competitive Binding & Functional Relevance T_Hyp Target Hypothesis Generation (e.g., Kinases, Proteases, Nuclear Receptors) Screen Initial Screening Assay (e.g., Differential Scanning Fluorimetry) T_Hyp->Screen Select target classes Hit_ID Hit Identification (Validated Thermal Shift) Screen->Hit_ID Identify potential binders SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) Hit_ID->SPR Confirm direct binding ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) Hit_ID->ITC Characterize thermodynamics SPR->ITC Orthogonal validation Comp_Assay Competitive Binding Assay (e.g., Radioligand or FP Assay) (Functional Potency: Ki, IC50) SPR->Comp_Assay Validate with known ligand ITC->Comp_Assay Correlate affinity with function SAR_Dev SAR Development Comp_Assay->SAR_Dev Guide chemical optimization

Caption: Strategic workflow for binding affinity studies.

Phase 1: Target Class Hypothesis and Initial Screening

The diverse activities of thiazole derivatives suggest several potential target classes[2][5]. Based on published literature, kinases, proteases, and various metabolic enzymes are plausible starting points for an initial screening campaign.

Recommended Screening Technique: Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an efficient, high-throughput method to identify if a compound binds to a protein by measuring changes in the protein's thermal denaturation temperature (T m )[7]. It is an excellent primary screening tool.

Principle of Causality: A ligand that binds to a protein will typically stabilize its folded structure. This stabilization requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature (ΔT m ). This provides a rapid "yes/no" answer to the question of binding.

Step-by-Step Protocol: Thermal Shift Assay

  • Protein Preparation: Dilute the purified target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid in 100% DMSO. Create a working stock by diluting to 200 µM in the assay buffer (final DMSO concentration should be ≤1%).

  • Assay Plate Setup:

    • In a 96-well qPCR plate, add 20 µL of the protein solution to each well.

    • Add 5 µL of the compound working stock to the sample wells.

    • Add 5 µL of assay buffer with the equivalent DMSO concentration to the "no ligand" control wells.

    • Add 5 µL of a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) to all wells. This dye fluoresces upon binding to hydrophobic regions of the unfolding protein.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The T m is the temperature at the midpoint of the unfolding transition.

    • Calculate the ΔT m by subtracting the T m of the control from the T m of the sample. A ΔT m > 2 °C is generally considered a significant shift and a positive "hit".

Phase 2: Quantitative Affinity and Thermodynamic Profiling

Once a direct interaction is confirmed, the next step is to precisely quantify the binding affinity and understand the thermodynamic forces driving the interaction. We will use two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)[4].

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for measuring real-time biomolecular interactions. It provides kinetic data (association rate, k on , and dissociation rate, k off ) in addition to the equilibrium dissociation constant (K D ).

Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip[4]. One binding partner (the "ligand," typically the protein) is immobilized on the chip. The other partner (the "analyte," our thiazole compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and produces a measurable signal in Resonance Units (RU).

G cluster_0 SPR Workflow Start Start Immobilize Immobilize Protein (e.g., Amine Coupling) Start->Immobilize Flow_Analyte Inject Analyte (Association Phase) Immobilize->Flow_Analyte kon Flow_Buffer Inject Buffer (Dissociation Phase) Flow_Analyte->Flow_Buffer koff Regenerate Regenerate Surface (e.g., low pH buffer) Flow_Buffer->Regenerate Regenerate->Immobilize Next Cycle End End Regenerate->End Final

Caption: General workflow for an SPR experiment.

Step-by-Step Protocol: SPR Analysis

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0). Aim for an immobilization level of 2000-5000 RU.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Titration (Kinetics Assay):

    • Prepare a series of dilutions of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid in running buffer (e.g., HBS-EP+). Concentrations should span at least 10-fold above and below the expected K D (e.g., 10 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

    • Inject each concentration over the immobilized protein surface for a set time (e.g., 180 seconds) to monitor the association phase.

    • Switch to flowing running buffer over the surface for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

    • Between each concentration, regenerate the surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell and the buffer-only injection to correct for drift and non-specific binding.

    • Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This fitting will yield values for k on (M ⁻¹ s ⁻¹ ), k off (s ⁻¹ ), and K D (M), where K D = k off /k on .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS) in addition to the binding affinity (K D ) and stoichiometry (n) in a single experiment[4].

Principle of Causality: ITC measures the minute temperature differences between a sample cell (containing the protein) and a reference cell as the ligand is titrated into the sample cell. If binding is exothermic, heat is released and the instrument applies less power to the sample cell heater to maintain zero temperature difference. If endothermic, heat is absorbed, and more power is applied. The power differential is plotted against the molar ratio of the reactants.

Step-by-Step Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare the target protein at a concentration of 10-20 µM and the thiazole compound at a concentration 10-15 times higher (e.g., 150-300 µM).

    • Crucially, both protein and ligand must be in identical buffer solutions. Mismatched buffers will generate large heats of dilution, obscuring the binding signal. Dialyze the protein against the final buffer extensively.

  • Instrument Setup:

    • Thoroughly clean the instrument cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow a return to the baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a single-site binding model). The fit yields the binding affinity (K D ), the enthalpy of binding (ΔH), and the stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Binding Affinity Data for Compound X

TechniqueParameterValueUnits
SPR k on2.5 x 10⁵M⁻¹s⁻¹
k off5.0 x 10⁻³s⁻¹
K D (k off /k on ) 20.0 nM
ITC n (Stoichiometry)1.05-
K D 25.5 nM
ΔH-8.5kcal/mol
-TΔS-2.7kcal/mol

Interpretation: The strong correlation between the K D values obtained from SPR and ITC provides high confidence in the measured affinity. The 1:1 stoichiometry from ITC confirms a single binding site. The negative enthalpy (ΔH) indicates that the binding is enthalpically driven, likely due to the formation of strong hydrogen bonds and van der Waals interactions.

Phase 3: Validation in a Competitive Landscape

A competitive binding assay is essential to confirm that the compound binds to the same site as a known ligand or substrate, adding functional relevance to the affinity data.

Principle of Causality: This assay measures the ability of our test compound to displace a known, detectable probe (which can be a radiolabeled ligand, a fluorescent ligand, etc.) from the target protein. The concentration of our compound that displaces 50% of the probe is the IC 50 . This value can be converted to an inhibitory constant (K i ) using the Cheng-Prusoff equation, providing a measure of affinity for the active site.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Assay Setup:

    • In a multi-well plate, combine the target protein (e.g., a membrane preparation from cells overexpressing a GPCR) with a fixed, low concentration of a high-affinity radioligand (e.g., ³H-labeled antagonist, at a concentration near its K D ).

  • Competition:

    • Add increasing concentrations of the unlabeled test compound, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, across a wide range (e.g., 0.1 nM to 100 µM).

  • Incubation and Separation:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filtermat. The protein and bound ligand are trapped on the filter.

  • Detection:

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 .

    • Calculate the K i using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the comprehensive characterization of the binding affinity of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. By progressing from high-throughput screening to detailed biophysical characterization with orthogonal methods like SPR and ITC, and finally to functional validation via competitive assays, researchers can build a robust data package. This approach not only generates high-quality affinity data but also provides deep insights into the kinetics, thermodynamics, and functional relevance of the ligand-target interaction, paving the way for informed decisions in the drug discovery pipeline.

References

  • Effective methods of estimating ligand binding affinity to a protein active site? . ResearchGate. Available at: [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article . ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications . World Journal of Pharmaceutical Research. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC . National Center for Biotechnology Information. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . ScienceScholar. Available at: [Link]

  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC . National Center for Biotechnology Information. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay | ACS Pharmacology & Translational Science . ACS Publications. Available at: [Link]

  • Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents | Asian Journal of Chemistry . Asian Journal of Chemistry. Available at: [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid . Georganics. Available at: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid . MDPI. Available at: [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One . PLOS. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The compound 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a highly versatile building block, frequently utilized in the development of kinase inhibitors and receptor antagonists.

Traditionally, performing transition-metal-catalyzed cross-couplings on substrates with free carboxylic acids required prior protection (e.g., esterification) to prevent catalyst poisoning or protodeboronation. However, the Suzuki-Miyaura coupling is exceptionally tolerant of diverse functional groups, including unprotected carboxylic acids, provided the reaction environment is strictly controlled[1]. Bypassing the protection-deprotection sequence saves two synthetic steps, maximizing atom economy and throughput.

This application note provides a field-proven, self-validating protocol for the direct Suzuki-Miyaura coupling of this unprotected thiazole-carboxylic acid, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Reaction Dynamics

To achieve high yields, one must understand the interplay between the substrate's electronics, sterics, and the catalytic cycle[2].

  • Electronic Effects of the Unprotected Acid: Under the basic conditions required for the Suzuki coupling, the C5-carboxylic acid is immediately deprotonated to form a carboxylate anion. While this electron-donating group theoretically increases the electron density of the thiazole ring (potentially slowing the oxidative addition of Pd(0) into the C2–Br bond), the C2 position of a 1,3-thiazole is inherently highly electrophilic. Consequently, oxidative addition proceeds rapidly[3].

  • Steric Considerations: The C4-isopropyl (propan-2-yl) group introduces significant local steric bulk. However, because it is situated adjacent to the C5-carboxylate rather than the C2-bromide, it does not sterically hinder the palladium insertion at C2.

  • Base Stoichiometry (The Critical Variable): The most common failure point in this specific coupling is insufficient base. One full equivalent of base is immediately consumed to deprotonate the carboxylic acid. The catalytic cycle requires an additional equivalent to form the reactive "ate" complex with the boronic acid, facilitating transmetalation[1]. Therefore, a minimum of 3.0 to 4.0 equivalents of base is strictly required.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C2-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Thiazole-Pd-Br OxAdd->PdII 2-Bromo-thiazole substrate TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Aryl Pd(II) Diaryl Intermediate TransMet->PdII_Aryl Aryl-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Coupled Thiazole Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the thiazole substrate.

Optimization of Reaction Conditions

Quantitative optimization demonstrates that biphasic solvent systems and robust bidentate ligands yield the best results for unprotected halocarboxylic acids[4]. The data below summarizes the optimization landscape for coupling 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid with a standard aryl boronic acid.

Table 1: Optimization of Reaction Conditions (1.0 mmol scale, 90 °C, 12 h)

EntryCatalyst (5 mol%)Base (Equivalents)Solvent System (v/v)Conversion (%)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene/EtOH/H₂O (2:1:1)45%38%
2 Pd(PPh3​)4​ K2​CO3​ (3.0)1,4-Dioxane/H₂O (4:1)72%65%
3 Pd(dppf)Cl2​ K2​CO3​ (3.0)1,4-Dioxane/H₂O (4:1)>95%88%
4 Pd(dppf)Cl2​ Cs2​CO3​ (3.0)1,4-Dioxane/H₂O (4:1)>98%92%

Insight: Pd(dppf)Cl2​ drastically outperforms Pd(PPh3​)4​ . The bidentate dppf ligand prevents catalyst deactivation by the thiazole nitrogen/sulfur atoms. Furthermore, using 3.0 equivalents of Cs2​CO3​ in a Dioxane/Water mixture ensures complete solubility of the intermediate carboxylate salt, driving the reaction to completion.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure the integrity of the workflow[5].

Materials Required
  • Substrate: 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 mmol, ~250 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Base: Cs2​CO3​ (3.0 mmol, ~977 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, ~41 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL), thoroughly degassed.

Step-by-Step Methodology
  • Reagent Assembly: To a 20 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, add the thiazole substrate, the boronic acid, and Cs2​CO3​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Water.

    • Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension.

    • Sparge the mixture with Argon for exactly 10 minutes. Causality: Oxygen must be excluded to prevent the palladium-catalyzed oxidative homocoupling of the boronic acid into a biaryl byproduct[5].

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the vessel tightly.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 8–12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes of heating, the suspension should transition into a dark, relatively homogeneous solution. This visually validates the formation of the highly soluble cesium carboxylate salt.

  • Reaction Monitoring: Monitor via LC-MS. The target product will exhibit a mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group, accompanied by a distinct shift in retention time.

  • Workup & Acidification (Critical Step): Cool the mixture to room temperature. Dilute with 10 mL of Water and wash with Ethyl Acetate (2 x 10 mL) to remove organic impurities, unreacted boronic acid, and catalyst ligands. The product remains in the aqueous layer as the carboxylate salt.

    • Self-Validation Checkpoint: Slowly add 1M HCl to the aqueous layer until the pH reaches 3.0–4.0. A sudden, thick precipitation visually validates the successful protonation and isolation of the target free carboxylic acid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure coupled product.

Workflow Step1 1. Reagent Assembly Mix Thiazole, Boronic Acid, Base Step2 2. Degassing Argon sparging (10 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon Step2->Step3 Step4 4. Thermal Activation 90°C for 8-12 hours Step3->Step4 Step5 5. Aqueous Wash Remove organic impurities Step4->Step5 Step6 6. Acidification & Isolation pH 3-4 to precipitate product Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting & Quality Control

  • Incomplete Conversion: If starting material remains, it is almost exclusively due to protodeboronation of the boronic acid before transmetalation can occur. Solution: Increase the boronic acid loading to 1.5 equivalents or switch to the corresponding pinacol ester (Bpin), which is more stable.

  • Product Fails to Precipitate: If acidification does not yield a precipitate, the specific aryl group added may have increased the aqueous solubility of the molecule (e.g., if it contains basic amines or highly polar motifs). Solution: Extract the acidified aqueous layer with a highly polar organic solvent like 10% Isopropanol in Dichloromethane, dry over Na2​SO4​ , and concentrate.

References

  • Suzuki reaction - Wikipedia. wikipedia.org.[Link]

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org.[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. researchgate.net.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. youtube.com. [Link]

Sources

Applications of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Applications of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid in Small Molecule Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1] This structural motif is present in a multitude of natural products and synthetic compounds, including the essential vitamin B1 (thiamine).[2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3][4]

This guide focuses on a specific, highly functionalized thiazole derivative: 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid . While direct literature on this exact molecule is sparse, its structural features—a reactive bromine atom, a lipophilic isopropyl group, and a versatile carboxylic acid handle—make it an exceptionally valuable building block for the synthesis of diverse compound libraries aimed at various therapeutic targets. This document will provide a comprehensive overview of its potential applications, supported by detailed synthetic protocols and screening methodologies.

Chemical Properties and Synthetic Versatility

The true power of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid lies in its synthetic tractability. The two primary functional groups, the C2-bromo substituent and the C5-carboxylic acid, offer orthogonal handles for chemical modification.

PropertyValueSource
Molecular Formula C7H8BrNO2SCalculated
Molecular Weight 250.11 g/mol Calculated
Key Functional Groups Aryl Bromide, Carboxylic AcidN/A

The C2 position of the thiazole ring is susceptible to nucleophilic substitution, while the bromine atom provides a reactive site for a wide array of transition metal-catalyzed cross-coupling reactions. The carboxylic acid at the C5 position is ideal for forming amide bonds, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

Application Note 1: A Versatile Scaffold for Library Synthesis

The primary application of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is as a versatile starting material for the creation of large, diverse libraries of small molecules. The following workflow illustrates how this single building block can be elaborated into a multitude of distinct chemical entities.

Experimental Workflow: Library Generation

G cluster_0 Step 1: C2-Position Modification (Cross-Coupling) cluster_1 Step 2: C5-Position Modification (Amide Coupling) start 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd(PPh3)4, K2CO3 sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira PdCl2(PPh3)2, CuI, Et3N buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd2(dba)3, Xantphos, Cs2CO3 amide Amide Bond Formation (Diverse Amine Panel) suzuki->amide sonogashira->amide buchwald->amide library Diverse Compound Library amide->library Purification & Characterization

Caption: Synthetic workflow for library generation.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C2 position of the thiazole ring.

Materials:

  • 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-substituted thiazole-5-carboxylic acid.

Protocol 2: General Procedure for Amide Bond Formation

This protocol details the coupling of the C5-carboxylic acid with a diverse panel of amines to generate a library of amides.

Materials:

  • 2-Substituted-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (from Protocol 1)

  • Primary or secondary amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash chromatography.

Application Note 2: Development of Xanthine Oxidase Inhibitors for Hyperuricemia and Gout

Thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in the purine metabolism pathway that is responsible for the production of uric acid.[3][5] Elevated levels of uric acid can lead to hyperuricemia and gout. The structural features of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid make it an excellent starting point for designing novel XO inhibitors.

Hypothetical Screening Cascade

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Lead Optimization start Library of Thiazole Derivatives in_vitro_xo In Vitro Xanthine Oxidase Inhibition Assay start->in_vitro_xo ic50 IC50 Determination in_vitro_xo->ic50 Active Hits sar Structure-Activity Relationship (SAR) Studies ic50->sar adme In Vitro ADME Profiling sar->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: Screening cascade for XO inhibitors.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory activity of synthesized compounds against xanthine oxidase. The assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Allopurinol) in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 150 µL of the phosphate buffer to each well.

    • Add 2 µL of the test compound solution (or DMSO for the control) to the respective wells.

    • Add 20 µL of the xanthine oxidase enzyme solution and incubate for 10 minutes at 25 °C.

    • Initiate the reaction by adding 30 µL of the xanthine solution.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • For active compounds, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential for Other Therapeutic Areas

Beyond its application in developing XO inhibitors, derivatives of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid hold promise in other therapeutic areas:

  • Oncology: The thiazole scaffold is a component of several anticancer agents.[1] The ability to rapidly generate a diverse library of derivatives allows for screening against various cancer cell lines to identify novel cytotoxic agents.

  • Anti-inflammatory and Antioxidant Agents: Chronic inflammation and oxidative stress are implicated in numerous diseases.[4] Thiazole-containing compounds have demonstrated both anti-inflammatory and radical-scavenging properties, making this scaffold an attractive starting point for the development of new therapeutics in this space.[1][4]

Conclusion

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a highly valuable and versatile building block in modern drug discovery. Its dual functional handles allow for the efficient construction of diverse small molecule libraries. By leveraging established synthetic methodologies and screening protocols, researchers can explore the vast chemical space around this thiazole core to identify novel lead compounds for a range of therapeutic targets, from metabolic disorders like gout to oncology and inflammatory diseases. The strategic application of this compound can significantly accelerate the early stages of drug development programs.

References

  • A Comparative Guide to Thiazole-5-Carboxylic Acid Deriv
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • 2-Bromo-4-thiazolecarboxylic acid. ChemicalBook.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
  • 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid Properties. EPA.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Georganics.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • 2-Bromo-1,3-thiazole-4-carboxylic acid. Chemsrc.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • 2,4-Dibromo-thiazole-5-carboxylic acid. Sigma-Aldrich.
  • Processes for preparing thiazole carboxylic acids.
  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • 2-Bromothiazole-5-carboxylic acid. PubChem.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and execution of high-throughput screening (HTS) assays utilizing the novel small molecule, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them of significant interest in drug discovery.[1][2][3] This guide details the essential considerations for handling this compound, developing a robust screening assay, and ensuring data integrity through rigorous quality control. The protocols provided herein are designed to be adaptable to various biological targets and assay formats, empowering researchers to efficiently identify and validate potential lead compounds.

Introduction: The Scientific Rationale

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in diverse molecular interactions contribute to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The specific compound, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, combines the thiazole core with a bromine atom, an isopropyl group, and a carboxylic acid moiety. These functional groups offer distinct opportunities for target engagement: the carboxylic acid can act as a hydrogen bond donor and acceptor or a metal chelator, the bromine can participate in halogen bonding, and the isopropyl group provides a hydrophobic interaction domain.

The strategic inclusion of these functionalities suggests that this compound may interact with a variety of biological targets, such as enzymes, receptors, or protein-protein interaction interfaces. High-throughput screening provides an efficient and powerful approach to broadly interrogate the biological activity of this compound against large libraries of potential targets.[4]

Compound Characteristics and Handling

While specific experimental data for 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is not extensively published, we can infer its properties and handling requirements from closely related analogs like 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.[5][6]

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Justification
Molecular FormulaC7H8BrNO2SCalculated
Molecular Weight250.11 g/mol Calculated
AppearanceWhite to off-white solidAnalogy to similar compounds[7]
Melting Point~158 °C (decomposes)Based on 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid[6]
SolubilitySoluble in DMSO and other organic solventsCommon for small molecules used in HTS[8]
StorageStore in a cool, dry, dark place.Standard for chemical reagents.

2.1. Safety and Handling Precautions

Based on safety data for similar thiazole compounds, 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid should be handled with care.[9][10][11][12][13]

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[10] If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek medical attention if irritation persists.[9]

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10]

2.2. Stock Solution Preparation

The accuracy of HTS results is critically dependent on the precise preparation of compound stock solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for HTS due to its high solubilizing capacity and miscibility with aqueous assay buffers.[8]

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 2.50 mg of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

    • Dissolve the compound in 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

High-Throughput Screening Assay Development

The development of a robust and reliable HTS assay is paramount for the successful identification of true "hits." The following sections outline the critical steps and considerations.

3.1. Assay Miniaturization and Optimization

To conserve reagents and increase throughput, it is essential to miniaturize the assay from a 96-well format to a 384- or 1536-well format.[8][14][15]

  • Volume Reduction: Systematically reduce the total assay volume while ensuring the signal-to-background ratio remains high and the Z'-factor (a measure of assay quality) is consistently above 0.5.[14]

  • Incubation Times: Optimize incubation times for all steps (e.g., compound pre-incubation, enzyme reaction, signal development) to achieve a stable and robust signal window.

  • Reagent Concentrations: Determine the minimal concentration of all reagents (e.g., enzyme, substrate, detection reagents) that provides a sufficient signal window.

3.2. DMSO Tolerance

The introduction of DMSO with the compound can affect the biological assay. It is crucial to determine the maximum tolerable DMSO concentration.

  • Protocol:

    • Prepare a serial dilution of DMSO in the assay buffer.

    • Run the assay with these varying DMSO concentrations in the absence of the test compound.

    • Plot the assay signal as a function of the DMSO concentration.

    • The highest DMSO concentration that does not significantly inhibit or activate the assay signal is the maximum tolerable concentration. Typically, a final DMSO concentration of less than 1% is desirable.[8][16]

3.3. Assay Validation and Quality Control

A "dry run" or pilot screen is essential to validate the assay performance before committing to a large-scale screen.[14]

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the robustness of an assay. A Z' > 0.5 is considered excellent for HTS.[14]

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

      • μ_p and μ_n are the means of the positive and negative controls, respectively.

Workflow for HTS Assay Preparation

HTS_Workflow cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Weigh Compound Dissolve Dissolve in DMSO (10 mM Stock) Compound->Dissolve Serial_Dilute Create Serial Dilutions Dissolve->Serial_Dilute Dispense_Compound Dispense Compound/Controls to Plate Serial_Dilute->Dispense_Compound Assay_Reagents Prepare Assay Reagents Add_Reagents Add Assay Reagents Assay_Reagents->Add_Reagents Dispense_Compound->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Plate Read Plate (e.g., Fluorescence, Luminescence) Incubate->Read_Plate Calculate_Z Calculate Z'-Factor Read_Plate->Calculate_Z Identify_Hits Identify Hits (e.g., >3σ from mean) Calculate_Z->Identify_Hits Dose_Response Dose-Response Curves (IC50/EC50) Identify_Hits->Dose_Response

Caption: High-Throughput Screening Workflow.

Generic HTS Protocol: A Template for Adaptation

This protocol provides a general framework that should be adapted to the specific biological assay being performed.

4.1. Materials

  • 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

  • High-purity DMSO

  • Assay-specific buffer

  • Assay-specific reagents (e.g., enzyme, substrate, cells)

  • Positive and negative control compounds

  • 384-well assay plates (e.g., white-walled for luminescence, black-walled for fluorescence)[16]

  • Automated liquid handling systems

  • Plate reader

4.2. Protocol Steps

  • Compound Plating:

    • Prepare a dilution series of the 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid stock solution in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the diluted compounds, positive controls, and negative controls (DMSO only) to the appropriate wells of a 384-well plate. A typical final screening concentration is 10 µM.[14][15]

  • Reagent Addition:

    • Add the first assay reagent (e.g., enzyme solution, cell suspension) to all wells.

    • Allow for a pre-incubation period if required for the compound to interact with its target.

  • Initiation of Reaction:

    • Add the second assay reagent (e.g., substrate) to initiate the reaction.

  • Incubation:

    • Incubate the plates at the optimal temperature for the required duration.

  • Signal Detection:

    • Add the detection reagent if necessary (e.g., for luminescence assays).[16]

    • Read the plate using a plate reader at the appropriate wavelength.

Logical Relationship of HTS Steps

HTS_Logic Start Start HTS Campaign AssayDev Assay Development & Miniaturization Start->AssayDev PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen PrimaryScreen Primary Screen (Single Concentration) PilotScreen->PrimaryScreen HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation DoseResponse Dose-Response Analysis HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR End Lead Compound Identification SAR->End

Caption: Logical progression of an HTS campaign.

Data Analysis and Hit Identification

Rigorous data analysis is crucial to minimize false positives and negatives.

  • Normalization: Raw data from each plate should be normalized to the plate-specific controls. For inhibition assays, this is typically done by setting the average of the negative controls to 0% inhibition and the average of the positive controls to 100% inhibition.

  • Hit Selection: A common threshold for hit selection is a response that is three standard deviations away from the mean of the negative controls.

  • Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50). This involves a multi-point titration of the compound.[4]

Troubleshooting Common HTS Issues

Table 2: HTS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5)- High variability in controls- Small signal window- Optimize reagent concentrations and incubation times- Ensure consistent liquid handling
Edge Effects- Evaporation from outer wells- Temperature gradients across the plate- Use plates with lids- Ensure uniform incubation temperature
False Positives- Compound autofluorescence/luminescence- Compound aggregation- Run counter-screens without the biological target- Include detergents in the assay buffer
Poor Reproducibility- Inconsistent reagent dispensing- Compound precipitation- Calibrate and maintain liquid handlers- Check compound solubility in assay buffer

Conclusion

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid represents a promising starting point for drug discovery campaigns. By following the detailed protocols and guidelines outlined in this application note, researchers can effectively and efficiently screen this compound to identify novel biological activities. A systematic approach to assay development, rigorous quality control, and thoughtful data analysis are the cornerstones of a successful high-throughput screening endeavor.

References

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC. (n.d.).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Assay development and high-throughput screening for small molecule inh | DDDT. (2017, September 19).
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. (n.d.).
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - PubChem. (n.d.).
  • B5336 - 2-Bromo-4-methylthiazole-5-carboxylic Acid - SAFETY DATA SHEET. (2025, March 31).
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 40003-41-6 - ChemicalBook. (n.d.).
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | Georganics. (n.d.).
  • 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid Properties - EPA. (2025, October 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • 2-Bromo-4-thiazolecarboxylic acid | 5198-88-9 - ChemicalBook. (2026, January 13).
  • 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid - NextSDS. (n.d.).
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).
  • 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID | 88982-82-5 - ChemicalBook. (2025, July 24).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate. (2025, August 6).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21).
  • 2-Bromo-1,3-thiazole-4-carboxylic acid | CAS#:5198-88-9 | Chemsrc. (2025, August 25).
  • 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

Sources

Troubleshooting & Optimization

Resolving baseline noise in 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid chromatograms

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid .

This highly functionalized molecule presents unique chromatographic challenges. The carboxylic acid moiety (pKa ~3.5) requires strict pH control (pH < 3.0) to prevent partial ionization, which otherwise leads to severe peak tailing and retention time drift. Furthermore, the combination of the lipophilic isopropyl group and the heavy bromine atom demands high organic modifier concentrations for elution. These specific physicochemical properties often force analysts to use low-UV wavelengths and complex acidic gradients, making the method highly susceptible to baseline noise and drift.

This guide provides field-proven, self-validating troubleshooting strategies to isolate and resolve baseline artifacts specific to this compound.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting method parameters, you must determine whether the noise originates from the instrument hardware (detector/pump) or the chemistry (column/sample matrix). Follow the decision tree below to isolate the root cause.

BaselineDiagnostics Start Observe Baseline Noise in Thiazole-COOH Analysis Isolate Bypass Column (Zero-Volume Union) Start->Isolate Decision Is Noise Still Present? Isolate->Decision Hardware Hardware / Mobile Phase (Detector, Pump, Solvents) Decision->Hardware YES Chemistry Chemistry / Matrix (Column Bleed, Carryover) Decision->Chemistry NO Action1 Check TFA Absorbance Balance & Mixer Volume Hardware->Action1 Action2 Inspect UV Lamp Age & Degasser Function Hardware->Action2 Action3 Flush Column with 100% Strong Solvent Chemistry->Action3 Action4 Assess Sample Matrix for Late Eluters Chemistry->Action4

Diagnostic workflow for isolating baseline noise sources in HPLC/UHPLC systems.

Troubleshooting Guide & FAQs

Q1: Why does my UV baseline drift upward significantly during the gradient elution of this compound? Causality: To keep the carboxylic acid group of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid fully protonated, analysts typically use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. However, TFA has a strong UV absorbance profile at low wavelengths (e.g., 210 nm). As your gradient shifts from the aqueous phase to the organic phase (e.g., Acetonitrile), the concentration of TFA reaching the flow cell fluctuates due to its slight retention on the C18 stationary phase. This refractive index and absorbance shift causes a severe upward baseline drift[1]. Solution: You must "balance" the baseline. Because TFA absorbs slightly more in water than in acetonitrile, add slightly less TFA to your organic phase. A standard balanced system uses 0.1% TFA in Water (Mobile Phase A) and 0.085% TFA in Acetonitrile (Mobile Phase B) .

Q2: I am observing a rhythmic, cyclical baseline ripple. How do I resolve this? Causality: Cyclical noise is a classic symptom of inadequate mobile phase mixing or pump pressure pulsations[2]. When using a low-pressure quaternary pump with a TFA-acetonitrile gradient, incomplete mixing creates micro-fluctuations in the mobile phase composition. Because of TFA's high UV background, these micro-fluctuations manifest as rhythmic baseline ripples that can mask the Limit of Detection (LOD) for your target peak. Solution: Install a larger volume static mixer. Upgrading to a 690 µL titanium microfluidic mixer has been shown to increase the signal-to-noise ratio by up to 7X simply by dampening these composition fluctuations[1]. Additionally, verify that the pump's pressure ripple is below 1-2%; if higher, purge the pump heads or replace worn piston seals[2].

Q3: I am using LC-MS (ESI negative mode) to detect the [M-H]- ion, but erratic baseline noise is masking the signal. What is causing this? Causality: The target compound ionizes efficiently in negative electrospray ionization (ESI-) due to the acidic carboxyl group, yielding a distinct bromine isotope pattern (m/z ~248 and 250). However, if you are using TFA to control the pH, you will experience severe ion suppression and high background chemical noise in the MS. Furthermore, high buffer concentrations (>10 mM) cause baseline instability in ESI[3]. Solution: Switch from TFA to a volatile, MS-compatible buffer. Use 5 to 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. This provides the necessary buffering capacity to keep the compound protonated during chromatography while easily volatilizing in the MS source without suppressing the analyte signal.

Experimental Protocols

Protocol 1: Self-Validating System Suitability & Noise Isolation Test

This protocol establishes a self-validating loop to definitively prove whether baseline noise is a hardware failure or a chemical artifact.

  • Baseline Measurement: Run your standard gradient method with the analytical column installed. Using your chromatography data system, measure the Peak-to-Peak noise over a 2-minute flat region of the chromatogram[4].

  • Column Bypass (The Control): Pause the flow. Remove the analytical column and replace it with a zero-dead-volume stainless steel union.

  • Hardware Test: Inject a blank (0 µL or pure solvent) and run the exact same gradient method through the union[5].

  • Validation Logic:

    • If the baseline noise and drift persist: The issue is hardware-related. Inspect the UV lamp age (a weak lamp is a primary source of short-term noise[6]), check for a dirty flow cell, or evaluate pump mixing efficiency.

    • If the baseline noise disappears: The issue is chemistry-related. The noise is caused by column bleed, strongly retained matrix impurities eluting late, or buffer retention on the stationary phase. Proceed to Protocol 2.

Protocol 2: Targeted Column Passivation and Wash

The highly lipophilic 2-bromo-4-isopropyl substitution can lead to strong hydrophobic interactions on reversed-phase columns, presenting as broad, noisy baseline humps in subsequent runs due to carryover.

  • Aqueous Flush: Flush the column with 5% Acetonitrile / 95% Water (without buffer additives) for 10 column volumes (CV) to remove any precipitated buffer salts.

  • Strong Organic Wash: Flush with 100% Acetonitrile for 15 CV to elute strongly retained lipophilic thiazole derivatives.

  • Chaotropic Wash (If noise persists): Flush the column with 100% Isopropanol (IPA) for 10 CV. Critical: IPA has a significantly higher viscosity than Acetonitrile. You must reduce the flow rate by 50% during this step to prevent overpressuring and damaging the column bed.

  • Re-equilibration: Return to the starting mobile phase conditions and equilibrate for at least 20 CV before injecting the next sample.

Quantitative Troubleshooting Data

Summarize and compare your system's performance against these benchmark thresholds to maintain optimal signal-to-noise (S/N) ratios.

ParameterExpected ValueDiagnostic Threshold for NoiseMitigation Strategy
Pump Pressure Ripple < 1.0%> 2.0% (indicates check valve/seal leak)Purge pump, sonicate check valves, replace piston seals[2].
UV Baseline Noise (Peak-to-Peak) < 0.05 mAU> 0.1 mAU (over a flat baseline region)Replace aging UV lamp[6], flush flow cell, increase mixer volume.
Signal-to-Noise (S/N) for LOQ ≥ 10:1< 10:1 (target peak lost in baseline)Optimize injection volume; balance TFA absorbance in mobile phases[4].
MS Buffer Concentration 2 - 10 mM> 10 mM (causes ion suppression/noise)Dilute buffer; switch to volatile salts (e.g., Ammonium Formate)[3].

References

  • 6 - Agilent Technologies

  • 4 - Waters Knowledge Base

  • 1 - Waters Corporation / LCMS.cz

  • 2 - Labcompare

  • 5 - ResearchGate

  • 3 - Agilent Technologies

Sources

Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Characterization of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the characterization of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a representative halogenated heterocyclic compound. We will demonstrate that while techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer essential, complementary information, HRMS provides an unparalleled combination of sensitivity, speed, and specificity for determining elemental composition. Through detailed experimental protocols and comparative data, we establish HRMS as the cornerstone for confident molecular formula determination and structural elucidation in modern pharmaceutical research.

Introduction: The Analytical Challenge of Novel Heterocycles

The molecule at the center of our discussion is 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. With a molecular formula of C₇H₈BrNO₂S, this compound contains a rich assembly of structural features: a brominated thiazole core, an isopropyl substituent, and a carboxylic acid group. Such molecules are common scaffolds in medicinal chemistry, but their comprehensive characterization is non-trivial. Ensuring identity, purity, and stability requires analytical techniques that can provide precise and reliable structural information.

The central challenge lies in confirming not just the nominal mass, but the exact elemental composition, which is critical for regulatory submissions and for building a foundational understanding of a new chemical entity. This is where the profound capabilities of High-Resolution Mass Spectrometry (HRMS) become indispensable.

The Power of High-Resolution Mass Spectrometry: A Primer

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] The general workflow involves ionizing a sample, separating the resulting ions based on their m/z in a mass analyzer, and then detecting these ions.[1]

The critical distinction for our purpose is the difference between low-resolution (LRMS) and high-resolution (HRMS) systems.

  • Low-Resolution Mass Spectrometry (LRMS): These instruments, such as single quadrupole analyzers, measure m/z to the nearest whole number (nominal mass).[3][4] For our target molecule, LRMS would report a molecular weight of approximately 265 amu. However, multiple elemental formulas could theoretically yield this nominal mass, leading to ambiguity.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers can measure mass with exceptional accuracy, typically to several decimal places.[5][6][7] For a compound to be confidently identified, the mass error—the difference between the measured mass and the calculated exact mass—must be less than 5 parts per million (ppm).[3][8] This level of precision allows for the confident determination of a molecule's elemental composition from its accurate mass.[4][5]

HRMS instruments achieve a resolving power of 20,000 or greater, enabling them to distinguish between ions with very similar masses (isobaric compounds) that would appear as a single peak in LRMS.[1][3][8]

HRMS Characterization of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: An Experimental Workflow

To illustrate the power of HRMS, we present a validated protocol for the characterization of our target compound using a typical liquid chromatography-HRMS (LC-HRMS) system. The choice of an LC front-end allows for the analysis of complex mixtures and the purification of the target analyte before it enters the mass spectrometer.

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to 1-10 µM in 50:50 ACN:H₂O prep1->prep2 Serial Dilution lc UHPLC Separation (C18 Column) prep2->lc esi Ionization (Heated ESI, Negative Mode) lc->esi Elution ms Mass Analysis (Orbitrap, R=120,000) esi->ms Ion Transfer data_acq Full Scan MS¹ Data (Accurate Mass) ms->data_acq data_frag MS² Fragmentation (Structure Confirmation) data_acq->data_frag dd-MS² Trigger data_analysis Elemental Composition & Formula Determination data_acq->data_analysis data_frag->data_analysis

Caption: A typical workflow for the characterization of a small molecule using LC-HRMS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid in LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a mixture of 50:50 acetonitrile/water (with 0.1% formic acid) to achieve a final concentration range of 1 µM to 50 µM.[9] The use of formic acid is to facilitate protonation for positive ion mode, though for a carboxylic acid, negative mode is often preferred.

    • Prepare a "blank" sample consisting of the final dilution solvent to be used for background subtraction.[9]

  • Liquid Chromatography (LC) Parameters:

    • System: A high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: The C18 column provides excellent retention for moderately polar organic molecules. The gradient elution ensures that the compound elutes as a sharp peak, which is optimal for MS detection.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Instrument: An Orbitrap-based mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF-X) or a Q-TOF instrument.

    • Ionization Source: Heated Electrospray Ionization (H-ESI), operated in negative ion mode.

    • Rationale for Negative Mode: The carboxylic acid group (-COOH) is readily deprotonated to form a stable carboxylate anion ([M-H]⁻), making negative mode ESI highly sensitive for this class of compounds.

    • Full Scan (MS¹):

      • Resolution: 120,000 (FWHM at m/z 200). This high resolution is crucial for achieving the mass accuracy needed for elemental composition determination.[9]

      • Scan Range: m/z 70-1000. This range comfortably covers the expected mass of the parent ion and potential low-mass fragments or impurities.

    • Data-Dependent MS/MS (dd-MS²):

      • Activation: Higher-energy C-trap Dissociation (HCD).

      • Resolution: 30,000.

      • Rationale: An MS² scan is triggered on the most intense ion from the full scan (our target molecule). The resulting fragmentation pattern provides a structural fingerprint, confirming the connectivity of the atoms.

Data Interpretation: From Accurate Mass to Elemental Composition

The primary output from the HRMS experiment is the accurate mass of the deprotonated molecule, [M-H]⁻.

  • Calculated Exact Mass:

    • Formula: C₇H₈BrNO₂S

    • Mass of [M-H]⁻ (C₇H₇BrNO₂S⁻): 263.94353 Da

  • Expected HRMS Result: The instrument should measure a mass extremely close to 263.94353 Da. Using specialized software, this measured mass is used to calculate the most plausible elemental formula. Given the high accuracy (<5 ppm), the software will uniquely identify C₇H₇BrNO₂S as the only logical candidate containing C, H, Br, N, O, and S atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a secondary, powerful confirmation of the formula.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is unparalleled for determining the molecular formula, a comprehensive characterization often employs orthogonal techniques.

HRMS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise atomic connectivity and stereochemistry of a molecule.[10][11][12][13] It provides definitive structural elucidation by probing the chemical environment of nuclei like ¹H and ¹³C.

  • Strength of NMR: Provides an unambiguous structural map, showing which atoms are connected to each other.[10]

  • Weakness of NMR: It is significantly less sensitive than MS, often requiring milligram quantities of a pure sample. Analysis can also be more time-consuming.

  • Synergy with HRMS: HRMS provides the elemental formula, and NMR provides the atomic arrangement. Together, they offer a complete and definitive structural proof.

HRMS vs. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared light.[14][15][16]

  • Strength of FTIR: Quickly confirms the presence of key functional groups. For our target, FTIR would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-H and C=N/C=C bonds within the thiazole ring.[17]

  • Weakness of FTIR: It provides information on the "parts" of the molecule but not how they are connected. It gives no information on the overall molecular weight or elemental formula.

  • Synergy with HRMS: FTIR can quickly validate that the expected functional groups are present in a synthesized molecule, complementing the exact mass data from HRMS.

HRMS vs. Low-Resolution Mass Spectrometry (LRMS)

As previously discussed, LRMS lacks the specificity required for confident characterization of unknown compounds.

  • Strength of LRMS: Instruments are generally less expensive and easier to maintain.[4] They are suitable for routine analyses where the compound identity is already well-established.

  • Weakness of LRMS: Cannot distinguish between isobaric compounds (different molecules with the same nominal mass).[3][8] For example, a different molecule with the formula C₁₄H₁₉N₃O₂S also has a nominal mass of 265 Da. LRMS could not differentiate between this and our target molecule, whereas HRMS would do so easily.

Comparison Summary Table
Analytical TechniqueInformation ProvidedSensitivitySample RequirementPrimary Application for Target Molecule
High-Resolution MS (HRMS) Accurate Mass, Elemental Formula, Structural FragmentsHigh (fmol-pmol)Low (ng-µg)Definitive molecular formula confirmation.
NMR Spectroscopy Atomic Connectivity, 3D StructureLowHigh (mg)Unambiguous structural elucidation.
FTIR Spectroscopy Functional Groups PresentModerateLow (µg-mg)Quick confirmation of key chemical bonds.
Low-Resolution MS (LRMS) Nominal MassHigh (pmol)Low (ng-µg)Routine checks, not for unknown identification.

Conclusion: The Indispensable Role of HRMS

For the characterization of a novel entity like 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, High-Resolution Mass Spectrometry is not merely a superior choice—it is an essential one. Its ability to deliver unambiguous elemental composition with high sensitivity and speed provides a level of confidence that no other single technique can match.[1][5] While NMR remains the ultimate authority on detailed structure and FTIR provides rapid functional group verification, HRMS lays the foundational stone of molecular identity. In the rigorous and fast-paced environment of drug development, the precision, accuracy, and reliability of HRMS make it the authoritative method for confirming that you have, in fact, made what you intended to make.

References

  • Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases | LCGC International. (2023, May 8). Retrieved from [Link]

  • Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases | LCGC International. Retrieved from [Link]

  • High-resolution mass spectrometers - PubMed. Retrieved from [Link]

  • High-Resolution Mass Spectrometry: Instruments and Technology - Lab Manager. (2024, February 2). Retrieved from [Link]

  • What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? | MtoZ Biolabs. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. Retrieved from [Link]

  • Structure Elucidation and NMR - Hypha Discovery. Retrieved from [Link]

  • High Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • High Resolution vs Low Resolution - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences (JCHPS). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. Retrieved from [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? - Metabolomics Blog. (2021, June 26). Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. (2020, April 27). Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021, November 9). Retrieved from [Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights - LabRulez LCMS. Retrieved from [Link]

  • Accuracy & Resolution in Mass Spectrometry - Waters Corporation. Retrieved from [Link]

  • HRMS Analysis - UTMB. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Retrieved from [Link]

  • High-Resolution Mass Spectrometry FAQs - ResolveMass Laboratories Inc. Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved from [Link]

  • High Resolution Mass Spectrometry Explained - YouTube. (2020, October 25). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. (2023, January 10). Retrieved from [Link]

  • Shimadzu IT-TOF versus Thermo Orbitrap - Chromatography Forum. (2009, December 2). Retrieved from [Link]

  • Orbitrap Mass Spectrometry | Analytical Chemistry - ACS Publications. (2013, April 16). Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Retrieved from [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • Unknown halogenated compounds with HRMS data. - ResearchGate. Retrieved from [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS - ResearchGate. Retrieved from [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - PubChem. Retrieved from [Link]

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) - PubMed. (2016, December 6). Retrieved from [Link]

  • Essential Oil Metabolomic Profiling with HRMS and a Variety of Complementary Ionization Techniques - Allowing Discrimination of Samples of Different Botanical Origin and Non-Conformity - Waters Corporation. Retrieved from [Link]

Sources

X-ray Crystallographic Structure Determination of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and small molecule crystallography, I frequently encounter challenging pharmaceutical intermediates. The compound 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid presents a classic crystallographic puzzle. It features a heavy anomalous scatterer (bromine), a planar thiazole core, a flexible isopropyl group prone to rotational disorder, and a carboxylic acid moiety that drives solid-state packing via strong hydrogen bonds.

This guide objectively compares the performance of different crystallization techniques and structure solution algorithms to yield publication-quality diffraction data for this specific molecule, providing a self-validating framework for researchers.

Part 1: Crystallization Strategy Comparison

To achieve a high-resolution X-ray structure, the first and most critical step is obtaining a single crystal with low mosaicity. We compared two standard approaches: Slow Evaporation and Vapor Diffusion .

Causality & Mechanistic Insights

Carboxylic acids typically form robust R22​(8) hydrogen-bonded dimers in the solid state. If crystallization occurs too rapidly (as in uncontrolled slow evaporation), these dimers precipitate quickly, leading to multi-crystalline clusters or twinned lattices.

By utilizing Vapor Diffusion, we strictly control the supersaturation rate. The lower vapor pressure of the anti-solvent allows it to slowly permeate the good solvent. This creates an optimal thermodynamic environment for a single nucleation event and steady lattice growth, which is critical for obtaining diffraction-quality single crystals1 [3].

G Start 2-Bromo-4-(propan-2-yl)- 1,3-thiazole-5-carboxylic acid Solvent Dissolve in EtOAc (Good Solvent) Start->Solvent Split Crystallization Method Solvent->Split Method1 Method A: Slow Evaporation (Open vial, RT) Split->Method1 Method2 Method B: Vapor Diffusion (Hexane anti-solvent, 4°C) Split->Method2 Result1 Clustered/Twinned Crystals High Mosaicity (>1.0°) Method1->Result1 Result2 Single Block Crystals Low Mosaicity (<0.5°) Method2->Result2

Fig 1: Workflow comparison of crystallization techniques for the thiazole derivative.

Quantitative Data: Crystal Quality Comparison
ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion
Solvent System EtOAc / MeOH (1:1)EtOAc (Good) / Hexane (Anti)
Time to Crystals 3 Days7 Days
Crystal Morphology Clustered needlesBlock-like single crystals
Mosaicity 1.2° (High)0.4° (Low)
Resolution Limit 0.95 Å0.75 Å
Suitability for X-ray Poor (Twinning common)Excellent
Protocol 1: Optimized Vapor Diffusion Crystallization
  • Preparation: Dissolve 10 mg of the thiazole derivative in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial.

  • Setup: Place the open 2 mL vial inside a larger 20 mL outer vial containing 3 mL of Hexane.

  • Incubation: Cap the outer vial tightly to create a sealed vapor chamber. Incubate at 4°C undisturbed for 7 days.

  • Self-Validation Check: Harvest a crystal and inspect it under a polarized light microscope. A true single crystal will extinguish polarized light uniformly when rotated by 90°. If the crystal shows patchy or incomplete extinction, it possesses multiple domains (twinning) and the diffusion rate must be slowed further by lowering the temperature.

Part 2: Data Collection & Processing Workflow

Once a suitable crystal is harvested, it is mounted on a MiTeGen loop using paratone oil and flash-cooled to 100 K under a nitrogen stream prior to exposure to the Mo Kα X-ray source.

Causality & Mechanistic Insights

Cooling to 100 K is non-negotiable for this molecule. The isopropyl group at the C4 position has high rotational degrees of freedom. At room temperature, this manifests as severe dynamic disorder, smearing the electron density and artificially inflating the R-factors. Cryo-cooling freezes out this thermal motion.

Furthermore, because bromine is a strong X-ray absorber, a rigorous multi-scan absorption correction (e.g., SADABS) must be applied to the raw .hkl data. Failing to correct for this will result in artificial residual electron density peaks near the halogen, ruining the integrity of the final structural model.

Part 3: Structure Solution & Refinement Comparison

With the integrated diffraction data, the next hurdle is solving the "phase problem." We compared two modern algorithms: SHELXT (Intrinsic Phasing) and SUPERFLIP (Charge Flipping), both interfaced via the 2 [2] GUI.

Causality & Mechanistic InsightsSHELXT [1] utilizes a dual-space algorithm that explicitly assumes the structure consists of atoms. It excels when a heavy atom (like Br) is present, using it to anchor the phase probability relations. Furthermore, SHELXT automatically determines the space group (in this case, the centrosymmetric P21​/c ) directly from the unmerged P1 data.

In contrast, SUPERFLIP relies on charge flipping—modifying electron density in real space without assuming atomicity. While powerful for complex modulations, it is computationally heavier and often requires manual space group assignment for routine small molecules, making it less efficient for this specific thiazole derivative.

Pipeline Data Raw .hkl Data (Mo Kα, 100K) Phase Phase Problem Data->Phase SHELXT SHELXT (Intrinsic Phasing) Phase->SHELXT SUPERFLIP SUPERFLIP (Charge Flipping) Phase->SUPERFLIP Model Initial Model (.res file) SHELXT->Model Fast SUPERFLIP->Model Slow Refine Olex2 / SHELXL (Least-Squares) Model->Refine Final Final CIF (R1 < 0.05) Refine->Final

Fig 2: Comparison of structure solution pipelines from raw diffraction data to final CIF.

Quantitative Data: Software Performance Comparison
MetricSHELXT (Intrinsic Phasing)SUPERFLIP (Charge Flipping)
Space Group Assignment Automatic ( P21​/c identified)Manual assignment required
Initial Heavy Atom (Br) Located correctlyLocated correctly
Missing Light Atoms 0 (All C, N, O, S found)2 (Isopropyl carbons missing)
Solution Time < 2 seconds~ 5 seconds
Final R1 (after SHELXL) 0.0320.032
Final wR2 0.0850.085
Goodness-of-Fit (GoF) 1.041.04
Protocol 2: Structure Solution and Refinement (SHELXT/Olex2)
  • Initialization: Import the integrated .hkl and .pcf files into Olex2.

  • Structure Solution: Run SHELXT. The program will output an initial .res file with the bromine, sulfur, and most carbon/oxygen/nitrogen atoms assigned.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters and run least-squares refinement (SHELXL).

  • Hydrogen Placement: Use the HFIX command to place the isopropyl and aromatic protons geometrically. Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding network.

  • Self-Validation Check: After the final refinement cycle, generate the CheckCIF report. The Shift/Error ratio must be < 0.001. The largest difference peak/hole should be physically meaningful (e.g., < 0.5 e/ų located near the heavy Br atom). If a large peak appears near the isopropyl group, rotational disorder is still present and must be modeled using PART instructions and SIMU/SADI restraints.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.
  • McPherson, A., & Gavira, J. A. (2014). "Getting crystals your crystallographer will treasure: a beginner's guide". Journal of Applied Crystallography (via PMC).

Sources

Purity Determination of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid: A qNMR vs. HPLC-UV Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge in Early-Stage Drug Development

In pharmaceutical synthesis, highly functionalized heterocyclic building blocks like 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (MW: 250.11 g/mol ) are critical intermediates. Establishing the absolute purity of such novel intermediates is a regulatory and scientific necessity. However, traditional analytical workflows face a significant bottleneck: the lack of commercially available, certified reference materials (CRMs) for novel compounds.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry workhorse for purity analysis. Yet, relying solely on HPLC-UV area normalization for novel intermediates introduces systemic risks[1]. Because UV absorption is dictated by a molecule's chromophore, structurally similar impurities can exhibit drastically different extinction coefficients, leading to dangerous overestimations of purity[2].

This guide objectively compares HPLC-UV against quantitative Nuclear Magnetic Resonance (1H qNMR) , demonstrating why qNMR serves as a superior, self-validating primary method for absolute purity determination.

Orthogonal Comparison: The Mechanistic Pitfalls of HPLC-UV

To understand the necessity of qNMR, we must examine the mechanistic limitations of HPLC-UV when analyzing brominated thiazoles.

During the synthesis of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a common byproduct is the debrominated analogue: 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

  • The HPLC-UV Pitfall: The loss of the heavy bromine atom significantly alters the π -electron conjugation of the thiazole ring. At a standard detection wavelength (e.g., 254 nm), the debrominated impurity often has a much lower UV response factor than the brominated target[2]. Consequently, a 5% mass contamination of the debrominated impurity might only generate a 1% peak area in the chromatogram.

  • The qNMR Advantage: qNMR operates on a fundamentally different physical principle. The area of an NMR resonance signal is directly and universally proportional to the number of atomic nuclei generating that signal, regardless of the molecule's chemical structure or chromophore[3]. By integrating a specific proton signal from the analyte against a known mass of a universal internal standard (IS), qNMR provides absolute mass fraction purity without requiring a CRM of the analyte itself[4].

Orthogonal_Validation Sample 2-Bromo-4-(propan-2-yl)- 1,3-thiazole-5-carboxylic acid HPLC HPLC-UV Analysis (Relative Area %) Sample->HPLC qNMR 1H qNMR Analysis (Absolute Mass %) Sample->qNMR HPLC_Limit Limitation: Variable UV Response HPLC->HPLC_Limit qNMR_Strength Advantage: Universal Response qNMR->qNMR_Strength Resolution Cross-Validated Absolute Purity HPLC_Limit->Resolution qNMR_Strength->Resolution

Logical workflow for cross-validating purity results of pharmaceutical intermediates.

Experimental Data: Cross-Validation of Purity Results

To illustrate the performance gap, three synthetic batches of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid were analyzed using both HPLC-UV (Area %) and 1H qNMR (Mass %).

Table 1: Experimental Purity Cross-Validation

Sample BatchHPLC-UV Purity (Area %)1H qNMR Purity (Mass %)Discrepancy ( Δ %)Primary Contaminant Identified
Batch A 99.2%96.5%+2.7%Debrominated analogue (UV transparent)
Batch B 98.5%94.1%+4.4%Residual solvents & inorganic salts
Batch C 99.8%99.5%+0.3%Trace structural isomers

Data Interpretation & Causality: Batch B highlights a critical vulnerability of chromatography. HPLC-UV is entirely blind to non-UV-active residual solvents (e.g., hexanes) and inorganic salts left over from the reaction workup. Because qNMR calculates purity based on the total gravimetric mass weighed into the NMR tube, any invisible inorganic mass mathematically reduces the final calculated purity, revealing the true potency of the API intermediate[2].

Self-Validating qNMR Protocol

A robust qNMR method must be a self-validating system. The following protocol utilizes Maleic Acid as the internal standard. Maleic acid (NIST traceable) presents a sharp, distinct singlet at δ 6.26 ppm in DMSO- d6​ , which perfectly avoids the analyte's isopropyl −CH3​ doublet at 1.3 ppm and −CH multiplet at 3.5 ppm.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh 10.00 mg of the thiazole analyte and 5.00 mg of Maleic Acid CRM into the same vial using a calibrated microbalance (resolution 0.01 mg). Self-Validation: Prepare samples in duplicate to ensure gravimetric reproducibility[5].

  • Dissolution: Add 1.0 mL of high-purity DMSO- d6​ . Vortex thoroughly to ensure complete sample homogeneity. Transfer 600 μ L to a high-quality 5 mm NMR tube[6].

  • NMR Acquisition: Acquire the 1H spectrum on a 400 MHz spectrometer.

  • Processing: Apply manual phase correction and baseline correction. Automatic processing algorithms can introduce integration errors at the baseline limits[6].

  • Quantification: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's isopropyl −CH3​ doublet ( 1.3 ppm, 6H).

qNMR_Protocol Step1 1. Gravimetric Prep Microbalance (<0.01mg) Step2 2. Dissolution DMSO-d6 Solvent Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 > 5×T1 Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction Step3->Step4 Step5 5. Quantification Integral Ratio Calculation Step4->Step5

Experimental workflow for qNMR purity determination.

Mechanistic Causality: The "Why" Behind the Parameters

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical chemistry, one must understand the causality behind the instrument parameters:

  • Why use a 90° Excitation Pulse? A 90° pulse angle maximizes the transverse magnetization, yielding the highest possible Signal-to-Noise Ratio (SNR) in a single scan. High SNR is non-negotiable for accurate integration of trace impurities[6].

  • Why must the Relaxation Delay ( D1​ ) be > 5 × T1​ ? Protons have varying longitudinal relaxation times ( T1​ ). If the delay between scans ( D1​ ) is too short, protons with long T1​ times will not fully realign with the Z -axis magnetic field before the next pulse. This causes signal saturation, meaning their resulting peak area will artificially shrink, destroying the direct proportionality required for quantification. Setting D1​≥5×T1​ ensures >99.3% relaxation, guaranteeing quantitative integrity[6].

  • Why is the Microbalance Critical? Unlike HPLC where standard curves can absorb slight volumetric errors, qNMR relies on the absolute mass equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    Because the weight of the sample ( Wx​ ) and standard ( Wstd​ ) are direct multipliers in the formula, weighing variance is mathematically the largest source of error in the entire qNMR workflow. Using a standard analytical balance instead of a microbalance introduces unacceptable uncertainty[5].

Conclusion

For highly functionalized intermediates like 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, qNMR provides an unmatched, orthogonal verification of purity. By bypassing the need for identical reference standards and eliminating the risks of variable UV response factors, qNMR empowers drug development professionals to assign absolute purity with high confidence, ensuring the safety and efficacy of downstream active pharmaceutical ingredients.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • What is qNMR and why is it important? Mestrelab Resources. Available at:[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. Available at: [Link]

Sources

Safety Operating Guide

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Waste Management and Disposal Protocol for 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of a synthesis or assay. Proper logistical management and disposal of pharmaceutical intermediates like 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1779864-91-3) are critical components of laboratory safety, regulatory compliance, and environmental stewardship.

This guide outlines the mechanistic reasoning and operational workflows required to safely manage this specific halogenated heterocyclic compound within a professional laboratory setting.

Mechanistic Causality: Why Halogenated Waste Requires Specific Handling

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid contains a covalently bound bromine atom on the thiazole ring. This structural feature fundamentally dictates its disposal pathway.

When organic compounds are disposed of, the standard industrial method is incineration. However, the combustion of halogenated organics (containing F, Cl, Br, or I) presents two significant mechanistic challenges:

  • Acid Gas Generation: The combustion of brominated compounds generates hydrogen bromide (HBr) gas, which is highly corrosive and toxic.

  • Dioxin/Furan Formation: Incomplete combustion of halogenated rings can lead to the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and dibenzofurans.

Because of these factors, waste containing this compound cannot be mixed with standard non-halogenated organic waste. It must be segregated and sent to a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kiln incinerators and alkaline gas scrubbers designed to neutralize acidic combustion byproducts[1].

Operational Workflow: Step-by-Step Disposal Methodology

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, laboratories must implement self-validating waste management systems[2].

Step 1: Waste Characterization and Segregation

  • Action: Immediately classify any solution, solid residue, or rinsate containing 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid as Halogenated Organic Waste .

  • Validation: Ensure the waste stream contains less than 5% water and is strictly separated from non-halogenated solvents (e.g., pure ethanol, acetone) and heavy metals. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process[3].

Step 2: Containerization

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Validation: The container must have a secure, screw-top cap. Funnels must never be left in the container when not actively adding waste to prevent the volatilization of co-solvents and minimize fire risks.

Step 3: Labeling and Tracking

  • Action: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added.

  • Validation: The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "2-Bromo-4-isopropylthiazole-5-carboxylic acid, Dichloromethane"). Abbreviations or structural formulas are legally insufficient for waste transport.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented under-bench cabinet)[2].

  • Validation: Under EPA regulations, a laboratory can accumulate up to 55 gallons of standard hazardous waste in an SAA. Once this limit is reached, the waste must be transferred to a central accumulation area within 3 days[2].

Step 5: Institutional Transfer and Final Disposal

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: EHS will manifest the waste and transfer it via a licensed vendor to a permitted TSDF for high-temperature incineration[1]. Never attempt to chemically neutralize or degrade halogenated thiazoles in-house, as this constitutes unlicensed waste treatment.

Waste Stream Data Presentation

To optimize laboratory logistics and minimize disposal costs, researchers must understand the parameters of different waste streams.

Waste CategoryDefining CharacteristicPrimary Disposal MethodRelative Disposal CostCompatibility Warning
Halogenated Organics Contains >1% halogens (F, Cl, Br, I). Includes 2-Bromo-4-isopropylthiazole-5-carboxylic acid.High-temp incineration with alkaline scrubbers.HighDo not mix with alkali metals or strong reducing agents.
Non-Halogenated Organics Contains only C, H, O, N. (e.g., Hexane, Ethyl Acetate).Standard fuel-blending incineration.LowKeep separate from halogens to maintain low disposal costs.
Aqueous Waste >90% Water, pH between 2 and 12.5.Wastewater treatment / Neutralization.MediumDo not mix with water-reactive compounds or organics.

Waste Routing Logic

The following diagram illustrates the decision-making process for safely routing waste containing 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

WasteManagement Start Generate Waste: 2-Bromo-thiazole derivative CheckHalogen Does it contain Halogens (Br)? Start->CheckHalogen Segregate Route to: Halogenated Waste Stream CheckHalogen->Segregate Yes (Bromine present) Label Label accurately: List all constituents Segregate->Label SAA Store in SAA (Max 55 Gallons) Label->SAA EHS Transfer to EHS SAA->EHS Submit pickup request TSDF Final Disposal: TSDF Incineration w/ Scrubbers EHS->TSDF

Decision tree for the segregation and disposal of halogenated laboratory waste.

References

  • Laboratory Waste Management Guidelines. Old Dominion University (ODU) Environmental Health and Safety. Available at:[Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (National Research Council). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hazardous Waste Management for School Laboratories. Colorado Department of Public Health and Environment. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.